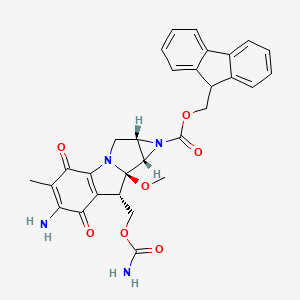
N-FMOC Mitomycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-FMOC Mitomycin C is a derivative of Mitomycin C, a potent antineoplastic antibiotic originally isolated from the bacterium Streptomyces caespitosus. The addition of the 9-fluorenylmethoxycarbonyl (FMOC) group to Mitomycin C enhances its stability and allows for targeted delivery in various therapeutic applications. Mitomycin C is known for its ability to cross-link DNA, thereby inhibiting DNA synthesis and leading to cell death, making it a valuable compound in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC Mitomycin C involves the protection of the amino group of Mitomycin C with the FMOC group. This is typically achieved through a reaction with FMOC chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques to obtain this compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification is typically achieved through large-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-FMOC Mitomycin C undergoes several types of chemical reactions, including:
Oxidation: The FMOC group can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The FMOC group can be reduced to its corresponding alcohol.
Substitution: The FMOC group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the FMOC group can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylmethanol .
Applications De Recherche Scientifique
N-FMOC Mitomycin C has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies of DNA cross-linking and repair mechanisms.
Medicine: Utilized in the development of targeted cancer therapies due to its ability to inhibit DNA synthesis and induce cell death.
Industry: Applied in the formulation of drug delivery systems, such as micelles and nanoparticles, to enhance the stability and bioavailability of therapeutic agents
Mécanisme D'action
N-FMOC Mitomycin C exerts its effects primarily through the inhibition of DNA synthesis. The FMOC group enhances the stability and solubility of Mitomycin C, allowing for more efficient delivery to target cells. Once inside the cell, this compound is activated to form a bifunctional alkylating agent that cross-links DNA strands. This cross-linking prevents DNA replication and transcription, leading to cell death. The molecular targets include guanine and cytosine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
N-FMOC Mitomycin C is unique compared to other similar compounds due to the presence of the FMOC group, which enhances its stability and allows for targeted delivery. Similar compounds include:
Mitomycin C: The parent compound, known for its potent antineoplastic activity.
FMOC-protected amino acids: Used in peptide synthesis, these compounds share the FMOC group but differ in their core structure and applications.
Other DNA cross-linking agents: Such as cisplatin and cyclophosphamide, which also inhibit DNA synthesis but through different mechanisms.
Propriétés
Formule moléculaire |
C30H28N4O7 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate |
InChI |
InChI=1S/C30H28N4O7/c1-14-23(31)26(36)22-20(13-40-28(32)37)30(39-2)27-21(11-33(30)24(22)25(14)35)34(27)29(38)41-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21,27H,11-13,31H2,1-2H3,(H2,32,37)/t20-,21+,27+,30-,34?/m1/s1 |
Clé InChI |
SHPYTDAANNYACA-QDJHNDFYSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


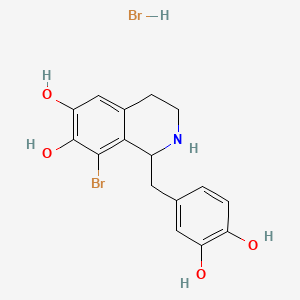
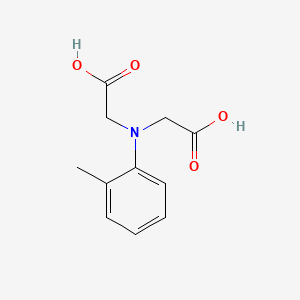

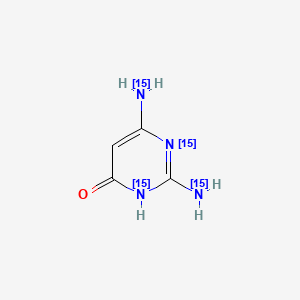
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
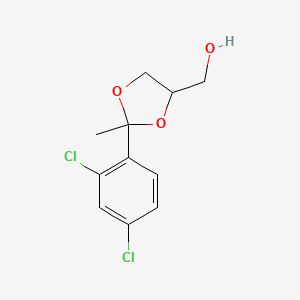

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
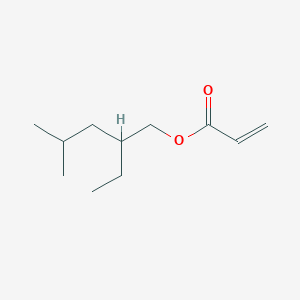
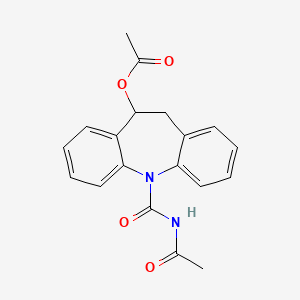
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)

![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)

